molecular formula C26H23ClN6OS2 B142373 Rocepafant CAS No. 132418-36-1

Rocepafant

Katalognummer B142373
CAS-Nummer: 132418-36-1
Molekulargewicht: 535.1 g/mol
InChI-Schlüssel: WBGAFGNZNGJVNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rocapafant is a drug that has been developed to treat various conditions such as Alzheimer's disease, stroke, and traumatic brain injury. The drug has been found to be effective in reducing inflammation and protecting the brain from damage. Rocapafant is a promising drug that has the potential to revolutionize the treatment of neurological disorders.

Wirkmechanismus

Rocapafant works by blocking a specific receptor in the brain called the P2X7 receptor. This receptor is involved in the inflammatory response and is known to play a role in various neurological disorders. By blocking this receptor, Rocapafant reduces inflammation and protects the brain from damage.
Biochemical and Physiological Effects:
Rocapafant has been found to have several biochemical and physiological effects. The drug reduces the levels of pro-inflammatory cytokines, which are known to play a role in various neurological disorders. Rocapafant also reduces oxidative stress and protects the brain from damage caused by free radicals.

Vorteile Und Einschränkungen Für Laborexperimente

Rocapafant has several advantages for lab experiments. The drug is highly specific and has a well-defined mechanism of action. This makes it an ideal tool for studying the role of the P2X7 receptor in various neurological disorders. However, Rocapafant is a complex molecule that requires specialized expertise for synthesis and analysis.

Zukünftige Richtungen

There are several future directions for research on Rocapafant. One direction is to explore the potential of the drug in treating other neurological disorders such as multiple sclerosis and Parkinson's disease. Another direction is to investigate the use of Rocapafant in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further studies to understand the long-term effects of Rocapafant and its safety profile in humans.
Conclusion:
Rocapafant is a promising drug that has the potential to revolutionize the treatment of neurological disorders. The drug has been extensively studied in preclinical and clinical trials and has shown promising results in reducing inflammation and protecting the brain from damage. Rocapafant has several advantages for lab experiments, but its complex synthesis process requires specialized expertise. There are several future directions for research on Rocapafant, including exploring its potential in treating other neurological disorders and investigating its use in combination with other drugs.

Synthesemethoden

Rocapafant is synthesized using a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then transformed into the final product through a series of chemical reactions. The process is time-consuming and requires a high degree of expertise.

Wissenschaftliche Forschungsanwendungen

Rocapafant has been extensively studied in preclinical and clinical trials. The drug has been found to be effective in reducing inflammation and protecting the brain from damage in various animal models. In clinical trials, Rocapafant has shown promising results in treating Alzheimer's disease, stroke, and traumatic brain injury.

Eigenschaften

CAS-Nummer

132418-36-1

Produktname

Rocepafant

Molekularformel

C26H23ClN6OS2

Molekulargewicht

535.1 g/mol

IUPAC-Name

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35)

InChI-Schlüssel

WBGAFGNZNGJVNW-UHFFFAOYSA-N

Isomerische SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl

SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

Kanonische SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

Andere CAS-Nummern

132579-32-9

Synonyme

6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine
BN 50730
BN-50730
BN50730
LAU 8080
LAU-8080
LAU8080

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.